1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride
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Overview
Description
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect how 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride interacts with its targets and its overall stability.
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride typically involves the reaction of 1-methyl-1H-benzotriazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .
Scientific Research Applications
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride can be compared with other similar compounds, such as:
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: This compound has a similar structure but differs in the position of the sulfonyl chloride group.
5-methyl-1H-benzotriazole: This compound lacks the sulfonyl chloride group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications .
Properties
IUPAC Name |
3-methylbenzotriazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIDTCNSRCVQDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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